Cas no 2361667-26-5 (N-Ethyl-N-(1-oxo-2-propen-1-yl)glycyl-N-(1,1-dimethylethyl)prolinamide)

N-Ethyl-N-(1-oxo-2-propen-1-yl)glycyl-N-(1,1-dimethylethyl)prolinamide structure
2361667-26-5 structure
Product name:N-Ethyl-N-(1-oxo-2-propen-1-yl)glycyl-N-(1,1-dimethylethyl)prolinamide
CAS No:2361667-26-5
MF:C16H27N3O3
MW:309.40388417244
CID:5413555
PubChem ID:145906648

N-Ethyl-N-(1-oxo-2-propen-1-yl)glycyl-N-(1,1-dimethylethyl)prolinamide Chemical and Physical Properties

Names and Identifiers

    • N-tert-butyl-1-[2-(N-ethylprop-2-enamido)acetyl]pyrrolidine-2-carboxamide
    • N-Tert-butyl-1-[2-[ethyl(prop-2-enoyl)amino]acetyl]pyrrolidine-2-carboxamide
    • EN300-26574702
    • Z2932574559
    • 2361667-26-5
    • N-Ethyl-N-(1-oxo-2-propen-1-yl)glycyl-N-(1,1-dimethylethyl)prolinamide
    • Inchi: 1S/C16H27N3O3/c1-6-13(20)18(7-2)11-14(21)19-10-8-9-12(19)15(22)17-16(3,4)5/h6,12H,1,7-11H2,2-5H3,(H,17,22)/t12-/m0/s1
    • InChI Key: KFCNDQXECGWHRV-LBPRGKRZSA-N
    • SMILES: C(NC(C)(C)C)(=O)[C@@H]1CCCN1C(=O)CN(CC)C(=O)C=C

Computed Properties

  • Exact Mass: 309.20524173g/mol
  • Monoisotopic Mass: 309.20524173g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 454
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 69.7Ų
  • XLogP3: 1.1

Experimental Properties

  • Density: 1.094±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 563.4±50.0 °C(Predicted)
  • pka: 15.17±0.20(Predicted)

N-Ethyl-N-(1-oxo-2-propen-1-yl)glycyl-N-(1,1-dimethylethyl)prolinamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26574702-0.05g
N-tert-butyl-1-[2-(N-ethylprop-2-enamido)acetyl]pyrrolidine-2-carboxamide
2361667-26-5 95.0%
0.05g
$246.0 2025-03-20

Additional information on N-Ethyl-N-(1-oxo-2-propen-1-yl)glycyl-N-(1,1-dimethylethyl)prolinamide

Introduction to N-Ethyl-N-(1-oxo-2-propen-1-yl)glycyl-N-(1,1-dimethylethyl)prolinamide (CAS No: 2361667-26-5)

N-Ethyl-N-(1-oxo-2-propen-1-yl)glycyl-N-(1,1-dimethylethyl)prolinamide, identified by its CAS number 2361667-26-5, is a specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules known for their potential applications in drug development, particularly in the synthesis of protease inhibitors and other enzyme-targeting agents. The unique structural features of this molecule, including its N-ethyl, N-(1-oxo-2-propen-1-yl)glycyl, and N-(1,1-dimethylethyl)prolinamide side chains, contribute to its distinct chemical properties and biological activities.

The synthesis of N-Ethyl-N-(1-oxo-2-propen-1-yl)glycyl-N-(1,1-dimethylethyl)prolinamide involves a series of carefully orchestrated chemical reactions that highlight the precision required in pharmaceutical manufacturing. The presence of the (E)-2-propenal moiety, derived from acrolein, introduces a reactive aldehyde group that can participate in condensation reactions with amino acids or other nucleophiles. This feature makes the compound a valuable intermediate in the construction of more complex peptide-like structures, which are often employed in the development of novel therapeutic agents.

In recent years, there has been growing interest in the use of proline derivatives as pharmacophores due to their ability to mimic peptide bonds and interact with specific enzymes. The (1,1-dimethylethyl)prolinamide group in this compound enhances its stability and solubility, making it more amenable to formulation into drug products. Additionally, the N-Ethyl substituent can influence the compound's pharmacokinetic properties, potentially improving its bioavailability and target specificity.

One of the most compelling aspects of N-Ethyl-N-(1-oxo-2-propen-1-yl)glycyl-N-(1,1-dimethylethyl)prolinamide is its potential role in addressing unmet medical needs. Current research indicates that this compound may exhibit inhibitory activity against certain proteases, which are enzymes involved in various pathological processes, including inflammation and cancer progression. By targeting these enzymes, the compound could serve as a lead structure for the development of new drugs that modulate these pathways.

The latest advancements in computational chemistry and molecular modeling have further enhanced our understanding of how N-Ethyl-N-(1-oxo-2-propen-1-yl)glycyl-N-(1,1-dimethylethyl)prolinamide interacts with biological targets. These studies have revealed that the compound's unique structural motifs allow it to bind tightly to specific protease active sites, thereby inhibiting their function. This insight has guided researchers in optimizing the molecule's design to improve its efficacy and reduce potential side effects.

Another area of interest is the use of this compound as a scaffold for drug discovery. By modifying specific functional groups or introducing new substituents, chemists can generate libraries of derivatives with tailored properties. Such libraries are invaluable for high-throughput screening (HTS) campaigns aimed at identifying novel drug candidates. The versatility of N-Ethyl-N-(1-oxo-2-propen-1-yl)glycyl-N-(1,1-dimethylethil)prolinamide makes it an attractive starting point for these efforts.

The synthesis and characterization of this compound have also provided valuable insights into green chemistry principles. Researchers have explored alternative reaction pathways that minimize waste and reduce energy consumption, aligning with the growing emphasis on sustainable practices in pharmaceutical manufacturing. These efforts not only improve environmental outcomes but also enhance cost-effectiveness and scalability.

In conclusion, N-Ethyl-N-(E)-2-propenoyl-glycine-N-Boc-proline (CAS No: 2361667265) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a promising candidate for further investigation. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation therapeutics.

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